
3-Cyclobutyl-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom. This compound has a molecular formula of C₆H₉N₃S and a molecular weight of 155.22 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3-Cyclobutyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method is the oxidative cyclization of thiosemicarbazones using ferric chloride or acid catalysts . The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3-Cyclobutyl-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include ethanol as a solvent, triethylamine as a base, and various halides as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used but can include substituted thiadiazoles and other heterocyclic compounds .
Scientific Research Applications
3-Cyclobutyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with DNA and its potential as a DNA-cleaving agent.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1,2,4-thiadiazol-5-amine involves its interaction with biological molecules such as DNA. The compound can bind to DNA and induce cleavage, which is a key mechanism in its antimicrobial activity . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with DNA replication and transcription processes.
Comparison with Similar Compounds
3-Cyclobutyl-1,2,4-thiadiazol-5-amine is unique due to its specific cyclobutyl substitution on the thiadiazole ring. Similar compounds include:
1,2,4-Thiadiazole: A basic thiadiazole structure without the cyclobutyl substitution.
5-Substituted-1,2,4-thiadiazoles: Compounds with various substituents at the 5-position of the thiadiazole ring.
1,3,4-Thiadiazole: Another isomeric form of thiadiazole with different substitution patterns and properties.
These similar compounds share the thiadiazole core but differ in their substituents and, consequently, their chemical and biological properties.
Properties
Molecular Formula |
C6H9N3S |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-cyclobutyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C6H9N3S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9) |
InChI Key |
VRUFKYYVERKRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


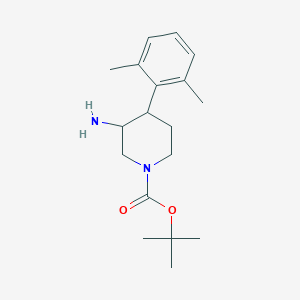
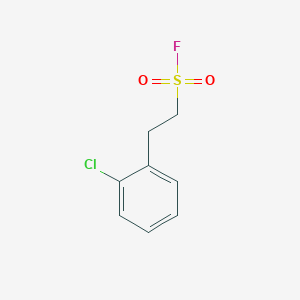
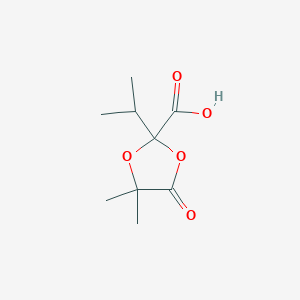
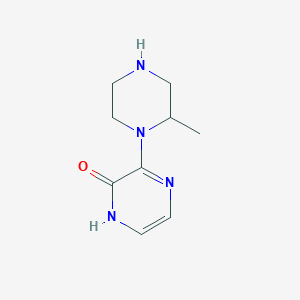
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
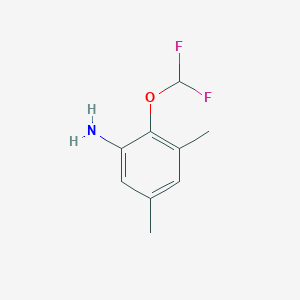
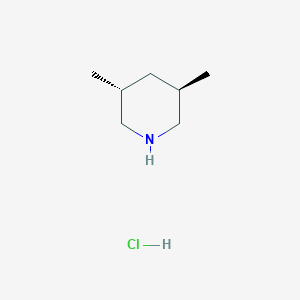


![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)

![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)

